Neu5Ac alpha(2-3)Gal beta MP Glycoside
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Overview
Description
Synthesis Analysis
The synthesis of Neu5Ac alpha(2-3)Gal beta MP Glycoside and related structures involves complex chemical and enzymatic methods. For instance, a novel label-free biosensor was designed using AuPt-PPy(polypyrrole) conductive nanocomposite film for the sensitive determination of Neu5Acα(2-6)Gal β MP Glycoside, showcasing an innovative approach to detect this glycoside specifically (Xia et al., 2016). Another study explored the glycosylation with N-trichloroacetyl-D-glucosamine derivatives in synthesizing spacer-armed pentasaccharides similar to this compound, highlighting the challenges and strategies in oligosaccharide synthesis (Sherman et al., 2001).
Molecular Structure Analysis
The molecular structure of this compound is characterized by specific glycosidic linkages and stereochemistry. Studies on α-selectivity and glycal formation in glycosylation with sialic acid have shed light on the synthesis of Neu5Acα(2-6)Gal thioglycoside building blocks, which are crucial for understanding the molecular architecture of Neu5Ac alpha(2-3)Gal beta MP Glycosides (Birberg & Lönn, 1991).
Chemical Reactions and Properties
Neu5Ac alpha(2-3)Gal beta MP Glycosides undergo specific chemical reactions, particularly in the context of glycosylation and enzymatic transformations. For example, the chemoenzymatic synthesis of glycopolypeptides carrying Neu5Ac-(2→3)-β-D-Gal-(1→3)-α-D-GalNAc sequences demonstrates the intricate chemical reactions involved in synthesizing glycoside derivatives with specific linkages and functional groups (Zeng et al., 2000).
Physical Properties Analysis
The physical properties of Neu5Ac alpha(2-3)Gal beta MP Glycosides, such as solubility, stability, and conformational dynamics, are crucial for their biological functions and potential therapeutic applications. Molecular dynamics simulations of oligosaccharides containing N‐acetyl neuraminic acid have provided insights into the conformational preferences and dynamics of sialyloligosaccharides, which are relevant for understanding the physical properties of Neu5Ac alpha(2-3)Gal beta MP Glycosides (Mukhopadhyay & Bush, 1994).
Chemical Properties Analysis
The chemical properties of Neu5Ac alpha(2-3)Gal beta MP Glycosides, including reactivity, functional group transformations, and interactions with proteins, are essential for their biological roles. The synthesis of Neu5Ac-Gal-functionalized gold glyconanoparticles exemplifies the exploration of chemical properties for potential biomedical applications, demonstrating the functional versatility and reactivity of sialyloligosaccharides (Zhang, Wei, & Du, 2009).
Scientific Research Applications
Biosensing and Diagnostic Tools
Neu5Ac alpha(2-3)Gal beta MP Glycoside is utilized in the development of innovative biosensing tools. A novel label-free biosensor was created for the sensitive and selective determination of Neu5Acα(2-6)Gal β MP Glycoside, employing AuPt-PPy(polypyrrole) conductive nanocomposite film. This sensor platform demonstrated high electrocatalytic activity and specificity in detecting Neu5Acα(2-6)Gal β MP Glycoside, showcasing potential for clinical applications and quantification of other biomarkers (Xia et al., 2016).
Vaccine and Pharmaceutical Development
Research has demonstrated the efficient synthesis of lactosamine and sialylated lactosamine oligosaccharide donors from d-glucosamine, using a chemoenzymatic synthesis approach. These oligosaccharide building blocks were effectively employed for beta-selective glycosylation in pharmaceutical and vaccine applications, underscoring the compound's significance in the development of complex oligosaccharides for therapeutic use (Yan et al., 2003).
Glycosylation Studies
A comprehensive study was conducted on glycosylation using N-trichloroacetyl-D-glucosamine derivatives, focusing on synthesizing spacer-armed pentasaccharides including Neu5Ac-alpha(2-->3)-Gal-beta(1-->4)-GlcNAc-beta(1-->3)-Gal-beta(1-->4)-Glc. This research provided insights into the glycosylation process, contributing to our understanding of complex sugar chains, relevant in various biological processes and therapeutic applications (Sherman et al., 2001).
Mechanism of Action
Target of Action
It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce certain biochemical reactions or changes .
Biochemical Pathways
As a biochemical reagent, it likely influences certain biochemical pathways and their downstream effects .
Result of Action
As a biochemical reagent, it likely induces certain molecular and cellular changes .
properties
IUPAC Name |
(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECZUGNGICKBGW-JNFNPIHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO15 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659767 |
Source
|
Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
159922-54-0 |
Source
|
Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30659767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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